molecular formula C11H12N4O2 B6631096 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene

1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene

Cat. No. B6631096
M. Wt: 232.24 g/mol
InChI Key: QBNJQLAERVRTDF-UHFFFAOYSA-N
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Patent
US07081140B2

Procedure details

100 ml of DMSO were introduced into a 500 ml three-necked flask and treated with 30.9 g of triethylamine, 18.4 g of histamine dihydrochloride and 14.4 g of 1-fluoro-4-nitrobenzene. The mixture was stirred at 80° C. for 10 h, treated with 20 ml of water and stirred at 80° C. for a further 3 h. Following this, the mixture was allowed to cool to room temperature and poured onto 1 l of ice. The resulting precipitate was filtered off with suction and dried in vacuo at 50° C., 20.8 g of crude product being obtained.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(N(CC)CC)C.Cl.Cl.[NH2:14][CH2:15][CH2:16][C:17]1[N:21]=[CH:20][NH:19][CH:18]=1.F[C:23]1[CH:28]=[CH:27][C:26]([N+:29]([O-:31])=[O:30])=[CH:25][CH:24]=1>O>[N+:29]([C:26]1[CH:27]=[CH:28][C:23]([NH:14][CH2:15][CH2:16][C:17]2[NH:21][CH:20]=[N:19][CH:18]=2)=[CH:24][CH:25]=1)([O-:31])=[O:30] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
30.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
18.4 g
Type
reactant
Smiles
Cl.Cl.NCCC1=CNC=N1
Name
Quantity
14.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 80° C. for a further 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NCCC1=CN=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.